
3-(Bromomethyl)-1-ethoxy-3-methylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-1-ethoxy-3-methylpentane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a pentane chain, which also contains an ethoxy group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-ethoxy-3-methylpentane can be achieved through several methods. One common approach involves the bromination of 1-ethoxy-3-methylpentane using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out under reflux conditions to ensure complete bromination.
Another method involves the reaction of 1-ethoxy-3-methylpentane with N-bromosuccinimide (NBS) in the presence of light or heat. This method is advantageous due to its mild reaction conditions and high selectivity for the bromomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-1-ethoxy-3-methylpentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of various substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) are used to promote elimination reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pentanes, depending on the nucleophile used.
Elimination: The major product is typically an alkene.
Oxidation: Products include aldehydes and carboxylic acids.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-1-ethoxy-3-methylpentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, allowing for the study of biological processes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-1-ethoxy-3-methylpentane primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products, depending on the nucleophile used. The ethoxy group can also participate in reactions, particularly oxidation, leading to the formation of aldehydes or carboxylic acids.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)-1-ethoxy-3-methylpentane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Iodomethyl)-1-ethoxy-3-methylpentane: Similar structure but with an iodomethyl group instead of a bromomethyl group.
1-Bromo-3-methylpentane: Lacks the ethoxy group, making it less reactive in certain reactions.
Uniqueness
3-(Bromomethyl)-1-ethoxy-3-methylpentane is unique due to the presence of both a bromomethyl group and an ethoxy group. This combination of functional groups provides a high degree of reactivity and versatility in chemical reactions, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H19BrO |
|---|---|
Peso molecular |
223.15 g/mol |
Nombre IUPAC |
3-(bromomethyl)-1-ethoxy-3-methylpentane |
InChI |
InChI=1S/C9H19BrO/c1-4-9(3,8-10)6-7-11-5-2/h4-8H2,1-3H3 |
Clave InChI |
FTYJLIZTQIEPNW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CCOCC)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile](/img/structure/B13553575.png)
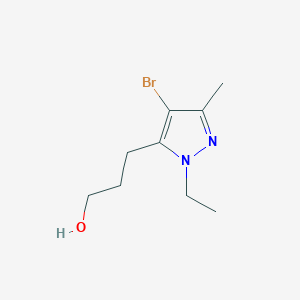
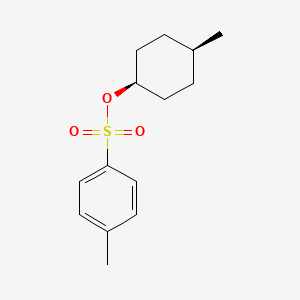

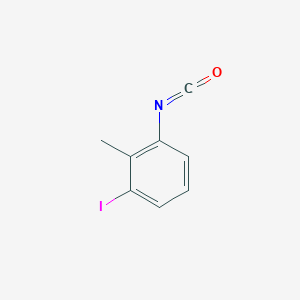

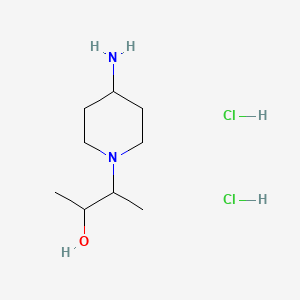
![(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B13553645.png)
![2-{2-azaspiro[4.4]nonan-7-yl}aceticacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13553647.png)


![Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate](/img/structure/B13553669.png)
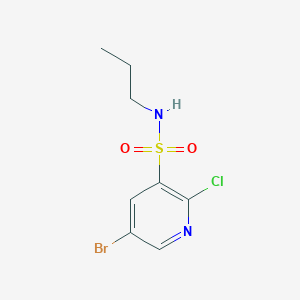
![3-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13553673.png)
